molecular formula C15H16FN3O2 B2561614 N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide CAS No. 1798675-30-5

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide

Cat. No.: B2561614
CAS No.: 1798675-30-5
M. Wt: 289.31
InChI Key: WNPSKVHGWROCQI-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide is a pyrimidine derivative featuring a fluorophenoxy substituent at the 2-position, methyl groups at the 4- and 6-positions, and a propionamide moiety at the 5-position. Its synthesis typically involves nucleophilic substitution and amidation reactions, with crystallographic data (e.g., SHELX-refined structures) supporting its molecular geometry .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-4-13(20)19-14-9(2)17-15(18-10(14)3)21-12-8-6-5-7-11(12)16/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSKVHGWROCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated pyrimidine derivative under basic conditions to form the 2-(2-fluorophenoxy)pyrimidine intermediate.

    Introduction of the Dimethyl Groups: The intermediate is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 6 positions of the pyrimidine ring.

    Formation of the Propionamide Moiety: Finally, the propionamide group is introduced through an amidation reaction using propionyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to its stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Pyrimidine Cores

The compound shares structural homology with several pyrimidine derivatives documented in the literature:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Bromine and morpholine substituents; sulfonamide linkage ~620 (estimated) Enhanced steric bulk; potential kinase inhibition
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide Dimethylphenoxy acetamido side chain; tetrahydropyrimidin-1(2H)-yl group ~750 (estimated) Chiral centers; designed for protease targeting
(E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide Pyridine core; iodo and pivalamide substituents ~440 (estimated) Halogen-rich; potential antimicrobial activity

Key Observations :

  • Substituent Effects: The 2-fluorophenoxy group in the target compound confers electronic modulation (via fluorine’s electronegativity) distinct from bromine or iodine in analogues .
  • Chirality : Unlike chiral analogues with stereochemical complexity , the target compound lacks defined chiral centers, simplifying synthesis but limiting enantiomer-specific interactions.
Functional Comparisons
  • Enzyme Inhibition: Pyrimidine derivatives like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-...] are reported to inhibit kinases via sulfonamide interactions with ATP-binding pockets . The target compound’s fluorophenoxy group may enhance hydrophobic binding but lacks the sulfonamide’s hydrogen-bonding capacity.
  • Antimicrobial Activity : Halogenated pyridine/pyrimidine analogues (e.g., ) exhibit broad-spectrum antimicrobial properties. The fluorine substituent in the target compound may improve membrane penetration but requires validation against specific pathogens.
  • Metabolic Stability : Methyl groups at the 4- and 6-positions likely enhance metabolic stability compared to unmethylated analogues, as seen in similar pyrimidine-based drug candidates .

Research Findings and Data Gaps

  • Biological Activity: No direct pharmacological data for the compound are cited in the evidence. By analogy, morpholine- and sulfonamide-containing derivatives show kinase inhibition (IC₅₀ ~10–100 nM) , but fluorophenoxy-propionamide activity remains uncharacterized.
  • Synthetic Challenges: The compound’s synthesis may face hurdles in regioselective fluorophenoxy substitution, a common issue in pyrimidine functionalization .

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